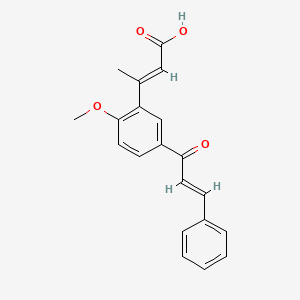
(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid is an organic compound that belongs to the class of phenylbutenoic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid typically involves multi-step organic reactions. One common approach might include:
Aldol Condensation: Combining an aromatic aldehyde with a ketone to form an α,β-unsaturated carbonyl compound.
Methoxylation: Introducing a methoxy group into the aromatic ring.
Butenoic Acid Formation: Converting the intermediate into the final butenoic acid structure through various organic transformations.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacing functional groups with others, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as anti-inflammatory or anticancer properties.
Medicine: Explored for therapeutic uses, possibly as a drug candidate.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which (E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed effects. For example, it might inhibit specific enzymes involved in inflammation or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamic Acid Derivatives: Compounds with similar structures but different substituents on the aromatic ring.
Phenylbutenoic Acids: Other compounds in the same class with variations in the side chains or functional groups.
Uniqueness
(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
82885-73-2 |
|---|---|
Formule moléculaire |
C20H18O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]but-2-enoic acid |
InChI |
InChI=1S/C20H18O4/c1-14(12-20(22)23)17-13-16(9-11-19(17)24-2)18(21)10-8-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,22,23)/b10-8+,14-12+ |
Clé InChI |
OKCNUCLRBVLDQF-SHQVAAIUSA-N |
SMILES isomérique |
C/C(=C\C(=O)O)/C1=C(C=CC(=C1)C(=O)/C=C/C2=CC=CC=C2)OC |
SMILES canonique |
CC(=CC(=O)O)C1=C(C=CC(=C1)C(=O)C=CC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



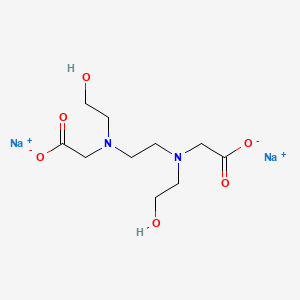
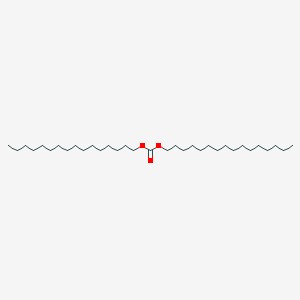

![6-(4-chlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12724555.png)
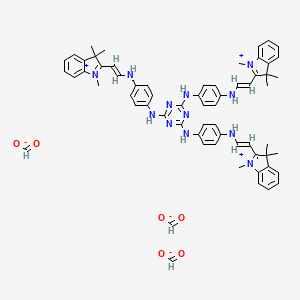
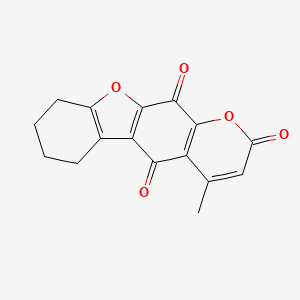
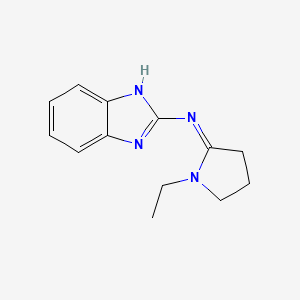
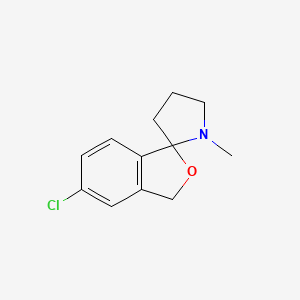
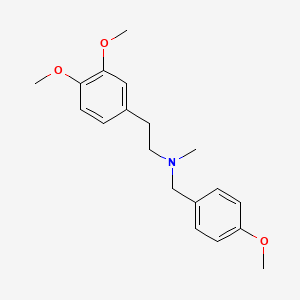
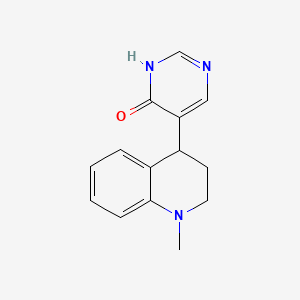
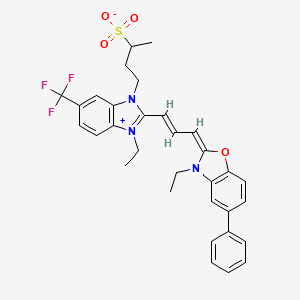
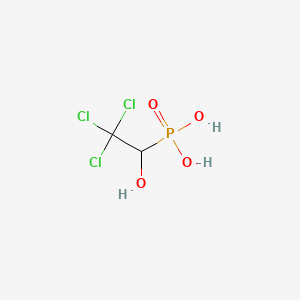
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-](/img/structure/B12724630.png)
